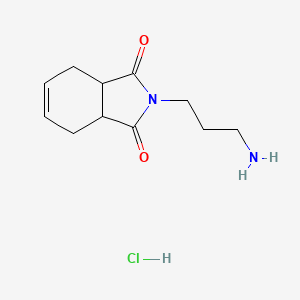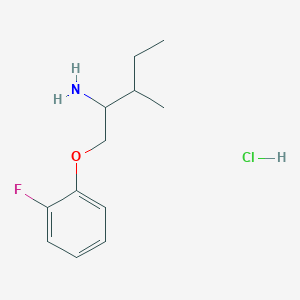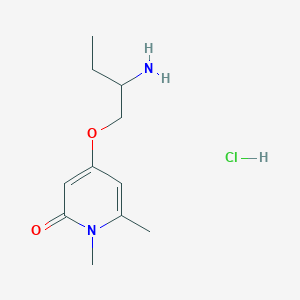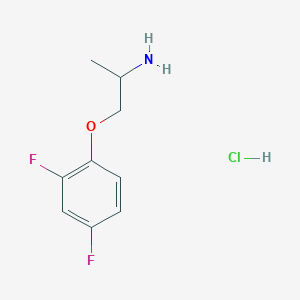
1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride
Vue d'ensemble
Description
1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 953751-83-2 . It has a molecular weight of 187.19 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,4-difluorophenoxy)-2-propanamine . The InChI code for this compound is 1S/C9H11F2NO/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4,6H,5,12H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The molecular weight of the compound is 187.19 .Applications De Recherche Scientifique
Conformational Analyses and Structural Studies
Structural analysis of related compounds provides insights into their conformational dynamics and potential interactions with biological molecules. For example, Nitek et al. (2020) conducted conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing the impact of structural variations on molecular conformation and potential biological interactions. The study used X-ray diffraction analysis to characterize the crystal structures of these derivatives, highlighting the diversity in their conformations and suggesting implications for their biological activity and interaction mechanisms (Nitek et al., 2020).
Synthesis and Biological Evaluation
Research into the synthesis of compounds with similar structures to 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride has led to the development of novel synthetic pathways and the evaluation of their biological activities. Pettit et al. (2003) reported the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives, focusing on their anticancer activities. This study demonstrates the potential therapeutic applications of structurally related compounds and the importance of synthetic chemistry in developing new pharmacological agents (Pettit et al., 2003).
Development of Chemoenzymatic Strategies
The development of chemoenzymatic strategies for synthesizing enantioenriched compounds is another area of research related to 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride. Mourelle-Insua et al. (2016) explored enzymatic methods for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents such as Levofloxacin. This research highlights the role of biocatalysis in achieving stereoselective synthesis, which is crucial for the development of drugs with enhanced efficacy and reduced side effects (Mourelle-Insua et al., 2016).
Photopolymerisation and Photocuring Activity
Allen et al. (1994) investigated the photochemical and photopolymerisation properties of novel 1-halogeno-4-propoxythioxanthones, providing insights into the photocuring activity of compounds with potential applications in materials science. The study compares the photoinitiation activity of various derivatives and explores their potential use in polymerisation processes. This research underscores the interdisciplinary applications of compounds related to 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride, extending beyond biology and into materials science (Allen et al., 1994).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
1-(2,4-difluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIPJMXIBPKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




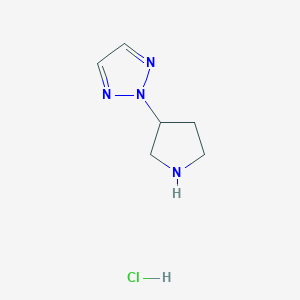
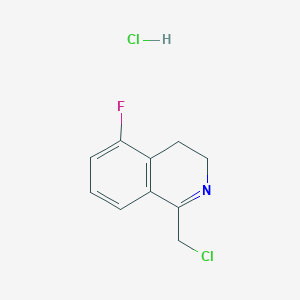
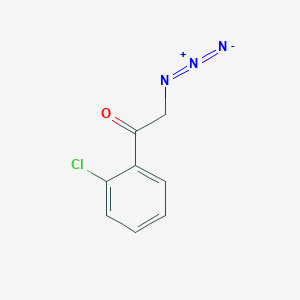
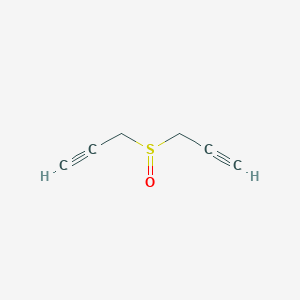
![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)
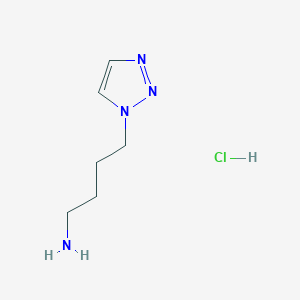
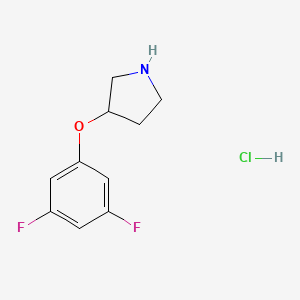
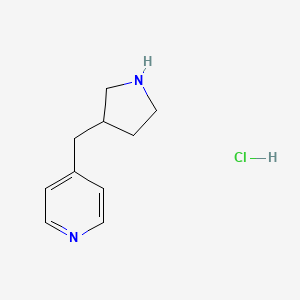
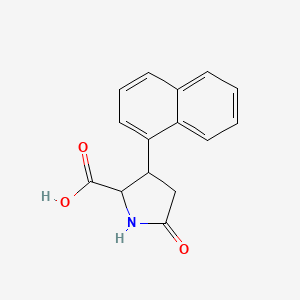
![6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1471420.png)
